molecular formula C24H20ClN3O4S B11504188 4-[({[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoic acid

4-[({[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoic acid

Cat. No.: B11504188
M. Wt: 482.0 g/mol
InChI Key: SSIPTWXISYGKFY-UHFFFAOYSA-N
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Description

4-[({[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoic acid is a complex organic compound with a unique structure that includes a dihydropyridine ring, a chlorophenyl group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoic acid typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, cyanoacetic acid, and methyl acetoacetate. The key steps in the synthesis include:

    Knoevenagel Condensation: This reaction involves the condensation of 4-chlorobenzaldehyde with cyanoacetic acid in the presence of a base to form a β-cyano-α,β-unsaturated carbonyl compound.

    Michael Addition: The β-cyano-α,β-unsaturated carbonyl compound undergoes Michael addition with methyl acetoacetate to form a dihydropyridine derivative.

    Thioester Formation: The dihydropyridine derivative is then reacted with thioacetic acid to introduce the sulfanyl group.

    Amidation: Finally, the thioester is reacted with 4-aminobenzoic acid to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or the carbonyl groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[({[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[({[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[({[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid
  • 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid

Uniqueness

4-[({[5-Acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoic acid is unique due to its combination of a dihydropyridine ring, a chlorophenyl group, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H20ClN3O4S

Molecular Weight

482.0 g/mol

IUPAC Name

4-[[2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C24H20ClN3O4S/c1-13-21(14(2)29)22(15-3-7-17(25)8-4-15)19(11-26)23(27-13)33-12-20(30)28-18-9-5-16(6-10-18)24(31)32/h3-10,22,27H,12H2,1-2H3,(H,28,30)(H,31,32)

InChI Key

SSIPTWXISYGKFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)C(=O)O)C#N)C3=CC=C(C=C3)Cl)C(=O)C

Origin of Product

United States

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